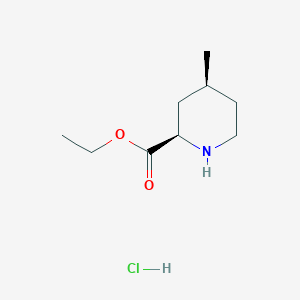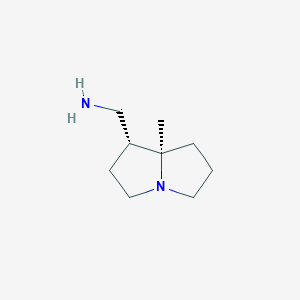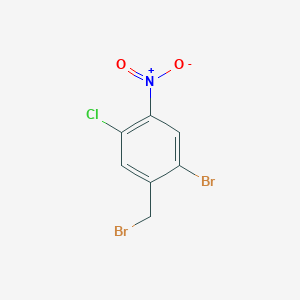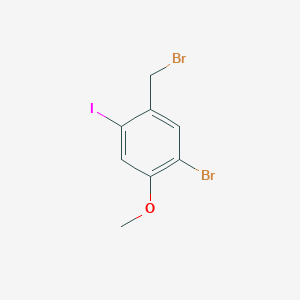
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is an organic compound that belongs to the class of brominated amides. This compound features a bromine atom attached to the second carbon of a propionamide group, which is further connected to a 4,5-dihydro-thiazol-2-yl moiety. The presence of both bromine and thiazole ring in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide typically involves the bromination of a precursor compound followed by the formation of the thiazole ring. One common method includes:
Bromination: Starting with propionamide, bromine is introduced to the second carbon position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Thiazole Formation: The brominated intermediate is then reacted with a thioamide or a similar sulfur-containing compound under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amides.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives or dehalogenated compounds.
Applications De Recherche Scientifique
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(thiazol-2-yl)-propionamide: Lacks the 4,5-dihydro modification, which may affect its reactivity and biological activity.
2-Chloro-N-(4,5-dihydro-thiazol-2-yl)-propionamide: Substitution of bromine with chlorine, leading to different chemical properties.
N-(4,5-dihydro-thiazol-2-yl)-propionamide: Absence of the halogen atom, which significantly alters its reactivity.
Uniqueness
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is unique due to the presence of both bromine and the 4,5-dihydro-thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H9BrN2OS |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
2-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) |
Clé InChI |
PMRPYSYOEWFYNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=NCCS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)



![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)




